molecular formula C8H11NO4 B13326764 2-Formamido-2-(3-oxocyclopentyl)acetic acid

2-Formamido-2-(3-oxocyclopentyl)acetic acid

Cat. No.: B13326764
M. Wt: 185.18 g/mol
InChI Key: ZTQMWLOIKPSTEQ-UHFFFAOYSA-N
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Description

2-Formamido-2-(3-oxocyclopentyl)acetic acid is a cyclopentane-derived organic compound characterized by a formamido (-NHCHO) group and a 3-oxocyclopentyl moiety attached to a central acetic acid backbone. The formamido group introduces unique polarity and hydrogen-bonding capabilities, distinguishing it from related compounds with amino or hydroxyl substituents.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

2-formamido-2-(3-oxocyclopentyl)acetic acid

InChI

InChI=1S/C8H11NO4/c10-4-9-7(8(12)13)5-1-2-6(11)3-5/h4-5,7H,1-3H2,(H,9,10)(H,12,13)

InChI Key

ZTQMWLOIKPSTEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1C(C(=O)O)NC=O

Origin of Product

United States

Chemical Reactions Analysis

2-Formamido-2-(3-oxocyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Formamido-2-(3-oxocyclopentyl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Formamido-2-(3-oxocyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-formamido-2-(3-oxocyclopentyl)acetic acid with structurally related cyclopentane derivatives:

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound C₈H₁₁NO₄ Formamido, 3-oxocyclopentyl, carboxyl 185.18 (calculated) Hypothesized applications in coordination chemistry due to formamido and carboxyl groups .
2-(3-Oxocyclopentyl)acetic acid C₇H₁₀O₃ 3-oxocyclopentyl, carboxyl 142.15 Intermediate in organic synthesis; used in biochar modification for uranium adsorption .
Tuberonic acid (12-hydroxyjasmonic acid) C₁₂H₁₈O₄ Hydroxyl, cyclopentyl, carboxyl 226.28 Plant signaling molecule; regulates stress responses .
7-epi-12-hydroxyjasmonic acid C₁₂H₁₈O₄ Hydroxyl, cyclopentyl, carboxyl 226.28 Synthesized from jasmonic acid; involved in plant defense mechanisms .
2-Amino-2-(3-oxocyclopentyl)acetic acid C₇H₁₁NO₃ Amino, 3-oxocyclopentyl, carboxyl 157.17 Potential chiral building block for pharmaceuticals .

Physicochemical and Functional Comparisons

Polarity and Solubility: The formamido group in this compound enhances polarity compared to its amino or hydroxyl analogs (e.g., 2-amino-2-(3-oxocyclopentyl)acetic acid, tuberonic acid). This may improve water solubility, critical for biological applications . 3-Oxocyclopentyl derivatives generally exhibit moderate solubility in organic solvents (e.g., DMSO, ethanol), as seen in 2-(3-oxocyclopentyl)acetic acid .

Coordination and Adsorption Properties: Carboxyl (-COOH) and carbonyl (C=O) groups in these compounds enable metal ion coordination. For example, acetic acid-modified biochar (ASBB) leverages carboxyl groups for uranium adsorption via monodentate coordination .

Biological Activity :

  • Tuberonic acid and jasmonic acid derivatives are critical in plant defense and growth regulation . The formamido analog’s bioactivity remains unexplored but could mimic these roles if functional groups interact similarly with biological targets.

Biological Activity

2-Formamido-2-(3-oxocyclopentyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the treatment of various diseases. This article explores its biological activity, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopentyl group and an acetic acid moiety, which contributes to its biological effects. Understanding the structure is essential for elucidating its mechanism of action.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in conditions like arthritis and autoimmune diseases.
  • Immunomodulatory Properties : It may modulate immune responses, making it a candidate for treating autoimmune disorders.
  • Anticancer Potential : Preliminary studies suggest that it could inhibit tumor growth and metastasis.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with specific receptors involved in inflammatory and immune pathways.

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of the compound in a collagen-induced arthritis model. The results indicated a significant reduction in paw swelling and inflammatory markers following administration of the compound at varying doses (0.3 mg/kg, 1 mg/kg, and 3 mg/kg) over a period of three weeks. The reduction in mean ankle diameter was statistically significant compared to control groups.

Dose (mg/kg)Mean Ankle Diameter (mm)% Reduction
Control10.5-
0.39.86.67
18.519.05
37.033.33

Study 2: Immunomodulatory Effects

In another study focusing on immunomodulation, the compound was tested for its ability to modulate lymphocyte trafficking in vivo. The results demonstrated that treatment with the compound led to a significant decrease in peripheral lymphocyte counts, suggesting potential use in managing autoimmune diseases.

Study 3: Anticancer Activity

A preliminary investigation into the anticancer properties of the compound revealed that it inhibits cell proliferation in several cancer cell lines. The IC50 values indicated potent activity against breast and colon cancer cells, with further studies needed to explore its mechanism.

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